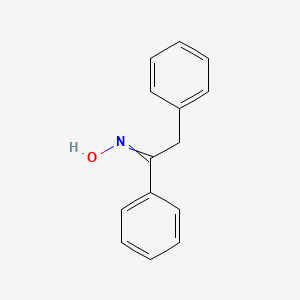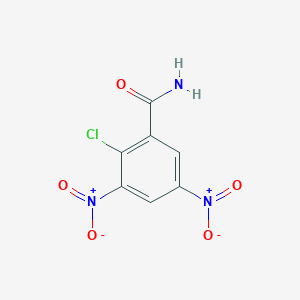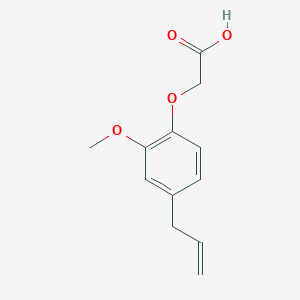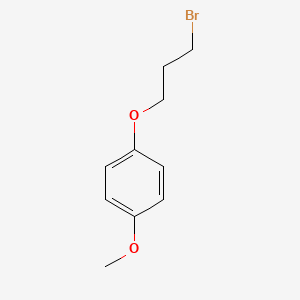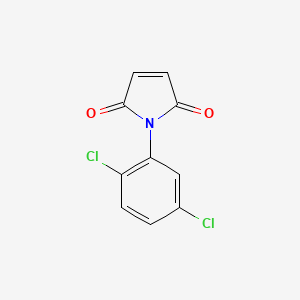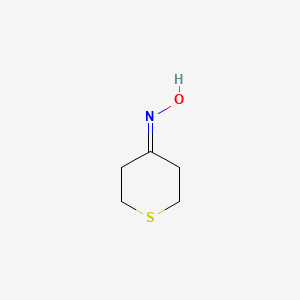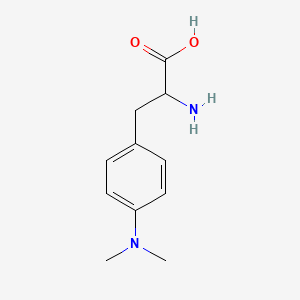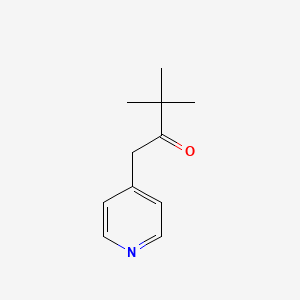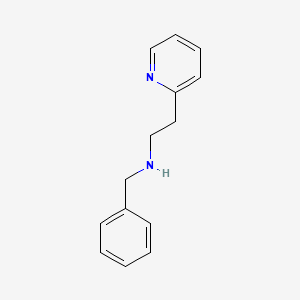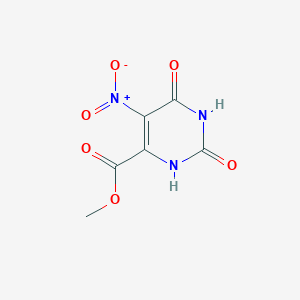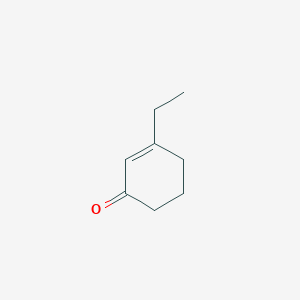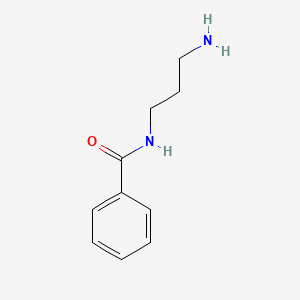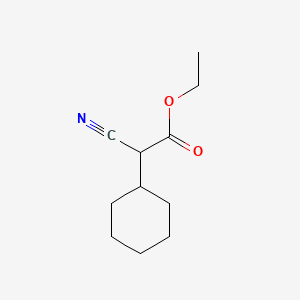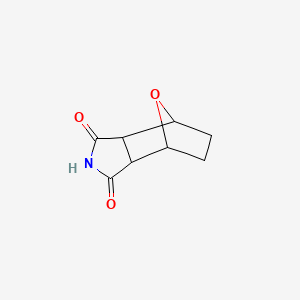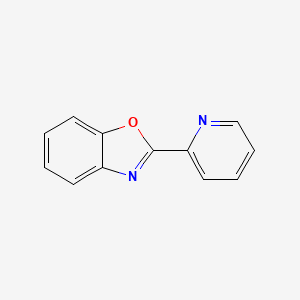
2-(2-吡啶基)苯并恶唑
描述
2-(2-Pyridyl)benzoxazole is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a benzoxazole derivative with a pyridyl group at the 2-position, which can act as a ligand in coordination chemistry and has been utilized in the synthesis of various heterocyclic compounds.
Synthesis Analysis
The synthesis of 2-(2-Pyridyl)benzoxazole and related compounds has been explored through different methods. One approach involves the palladium-catalyzed aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by acid-mediated ring closure to form the benzoxazole ring . Another method includes photostimulated C-O cyclization of anions from carboxamides, leading to the formation of benzoxazole derivatives . These methods demonstrate the versatility and broad substrate scope in the synthesis of benzoxazole compounds.
Molecular Structure Analysis
The molecular structure of 2-(2-Pyridyl)benzoxazole has been analyzed using single X-ray crystallography in the context of its complexes with palladium. The ligand effects on the structure and catalytic activities of these complexes have been studied, revealing that the ease of ligand dissociation can influence the catalytic performance in reactions such as the Mizoroki-Heck reaction .
Chemical Reactions Analysis
2-(2-Pyridyl)benzoxazole has been used as a ligand in various chemical reactions. For instance, it forms complexes with palladium that are active in catalyzing the Mizoroki-Heck reaction, although its catalytic activity is less than that of the related 2-(2-Pyridyl)benzimidazole-PdCl2 complex due to easier ligand dissociation . Additionally, copper(II) complexes with 2-(2-Pyridyl)benzoxazole ligands have been synthesized and shown to possess significant antioxidant activity, potentially due to their superoxide radical scavenging abilities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Pyridyl)benzoxazole and its derivatives have been extensively studied. Quantum-chemical calculations have been used to understand the structure-activity relationships of antimicrobial benzoxazole derivatives, indicating that the electrophilic superdelocalizability of the nitrogen atom in the oxazole moiety is related to antimicrobial activity . The electrochemical properties of metal complexes with 2-(2-Pyridyl)benzoxazole ligands have been investigated, showing redox responses and fluorescence spectra at room temperature, which are influenced by the solvent polarity .
科学研究应用
Summary of the Application
A series of benzoxazole analogues, including 2-(2-Pyridyl)benzoxazole, were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . The in vitro anticancer activity was determined using the Sulforhodamine B assay .
Results or Outcomes
The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole . Some compounds also showed promising anticancer activity in comparison to 5-fluorouracil .
2. Homogeneous Catalysts in Hydrogenation of Alkenes and Alkynes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form palladium (ii) complexes, which acted as homogeneous catalysts in the hydrogenation of alkenes and alkynes .
Methods of Application or Experimental Procedures
Reactions of 2-(2-Pyridyl)benzoxazole with either [PdCl2(NCMe)2] or [PdClMe(COD)] produced complexes in good yields . These complexes were then used as catalysts in hydrogenation reactions .
Results or Outcomes
The complexes formed active catalysts in hydrogenation reactions of alkenes and alkynes . Hydrogenation of terminal alkenes was accompanied by isomerization to the internal isomers, while alkyne reactions involved a two-step process producing alkenes and the respective alkanes .
3. Copper(II)-Dipeptide Complexes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form mononuclear mixed ligand copper(II) complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry, and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. The complexes also displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
4. Ruthenium Complexes
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form ruthenium complexes. These complexes were evaluated as catalysts in the transfer hydrogenation of ketones .
Methods of Application or Experimental Procedures
Ruthenium complexes supported by 2-(2-pyridyl)benzoxazole ligands were synthesized and characterized. Their catalytic activities were evaluated in the transfer hydrogenation of ketones .
Results or Outcomes
Density functional theoretical calculations showed that the dipole moments of the complexes control their catalytic activities. The complexes were reported to be effective catalysts in the transfer hydrogenation of ketones .
5. Antifungal Activity
Summary of the Application
2-(2-Pyridyl)benzoxazole and its analogues have been evaluated for their antifungal activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antifungal activity was tested against various fungal strains .
Results or Outcomes
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
6. Metallopeptide-based Chemotherapeutic Agents
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form copper(II)-dipeptide complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity . The results showed the in vitro biochemical potentials of the Cu(II)-dipeptide complexes with aromatic heterocyclic, viz. effective metallopeptide-nucleases, SOD mimics and non-platinum chemotherapeutic metallopharmaceuticals and their structure-activity relationship .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. In addition, the complexes displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
安全和危害
未来方向
The biochemical potentials of the copper(II)-dipeptide complexes with 2-(2-Pyridyl)benzoxazole, such as their effectiveness as metallopeptide-nucleases, SOD mimics, and non-platinum chemotherapeutic metallopharmaceuticals, suggest that they could contribute to the rational molecular design of new metallopeptide-based chemotherapeutic agents .
属性
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSCYIRWKBEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186611 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)benzoxazole | |
CAS RN |
32959-62-9 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

